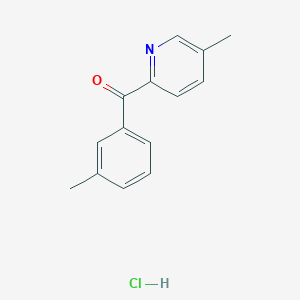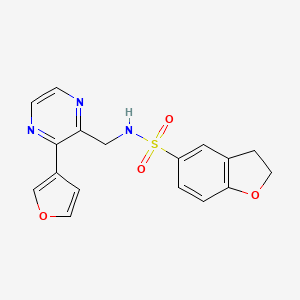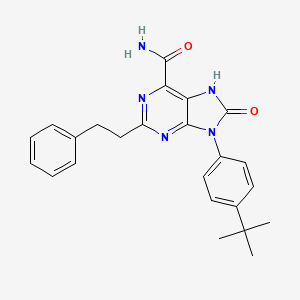![molecular formula C15H19N3O3S2 B2710625 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1060165-71-0](/img/structure/B2710625.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide” is a chemical compound with the molecular formula C23H24N4O2S3. Its average mass is 484.657 Da and its monoisotopic mass is 484.106140 Da .
Molecular Structure Analysis
The compound’s structure includes a cyclopenta[b]thiophen-2-yl group, a methylsulfonyl group, and a piperidine-3-carboxamide group .Physical And Chemical Properties Analysis
Some predicted properties of the compound include a density of 1.5±0.1 g/cm3, a molar refractivity of 132.5±0.5 cm3, and 6 freely rotating bonds . It also has 6 hydrogen bond acceptors and 1 hydrogen bond donor .Applications De Recherche Scientifique
Synthesis and Heterocyclic Chemistry
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is involved in research focused on synthesizing novel heterocyclic compounds. It has been utilized in the synthesis of diverse heterocycles, including pyridine, pyrimidine, and thiophene derivatives, which are of interest due to their wide range of biological activities. These activities include antimicrobial, anticancer, and enzyme inhibition properties, making these compounds valuable in medicinal chemistry and drug design. For instance, the Mannich reaction has been applied to synthesize N,S-containing heterocycles, demonstrating the utility of similar compounds in constructing complex molecular architectures with potential pharmacological applications (Dotsenko et al., 2012).
Anticancer Activity
Research has also explored the anticancer potential of compounds structurally related to this compound. Novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives possessing a biologically active sulfone moiety have been synthesized and evaluated for their in vitro anticancer activity. This includes studies against human breast cancer cell lines, where some derivatives exhibited better activity than reference drugs like Doxorubicin, highlighting the significance of this class of compounds in developing new anticancer therapies (Al-Said et al., 2011).
Antibiotic and Antibacterial Drugs
The compound's framework has been used to synthesize new antibiotic and antibacterial drugs. For example, the synthesis of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its reaction with various reagents led to the production of pyrimidinone derivatives with studied biological activity against both Gram-positive and Gram-negative bacteria. This research supports the role of such compounds in developing new therapeutic agents with antibacterial properties (Ahmed, 2007).
Neuroinflammation Imaging
Further extending its utility, derivatives of this compound are explored in neuroinflammation imaging. Compounds targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) have been developed for PET imaging of microglia, providing tools for studying neuroinflammation's role in various neuropsychiatric disorders. Such imaging agents are invaluable in advancing our understanding of neuroinflammation and developing new therapeutics for related conditions (Horti et al., 2019).
Antimicrobial Activity
Research into the antimicrobial activity of thiophene derivatives, including those related to the specified compound, has shown promising results against various microbial strains. This includes the development of thiophenyl pyrazoles and isoxazoles demonstrating significant antibacterial and antifungal activities, underscoring the potential of such compounds in addressing microbial resistance challenges (Sowmya et al., 2018).
Propriétés
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-23(20,21)18-7-3-4-10(9-18)14(19)17-15-12(8-16)11-5-2-6-13(11)22-15/h10H,2-7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWVBOZBHAHPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2710545.png)
![5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine](/img/structure/B2710546.png)
![2-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2710550.png)

![3-amino-2-[(4-methoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2710553.png)
![(2,2-Difluorospiro[2.5]octan-6-yl)methanamine;hydrochloride](/img/structure/B2710554.png)

![Ethyl 3,4-dimethyl-2-(3-oxobenzo[f]chromene-2-carbonyl)imino-1,3-thiazole-5-carboxylate](/img/structure/B2710558.png)

![(5-Chlorothiophen-2-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2710561.png)
![N-(2,4-dichlorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2710563.png)

![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2710565.png)